Product packaging for Bicyclo[3.2.2]nonane-6,9-dione(Cat. No.:)

Bicyclo[3.2.2]nonane-6,9-dione

Cat. No.: B15320192
M. Wt: 152.19 g/mol
InChI Key: WLKUFZMTISSNPY-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane-6,9-dione is a synthetically valuable bridged bicyclic compound featuring two ketone groups at strategic positions. Its unique and rigid carbon skeleton serves as a versatile scaffold in organic synthesis, materials science, and pharmaceutical research. The compound is of significant interest for studying transannular interactions and through-bond/through-space effects within bridged ring systems, which can influence its electronic properties and reactivity . Researchers utilize this and related bicyclic frameworks as key precursors for constructing complex natural product analogs and biologically active molecules . The defined spatial orientation of its functional groups also makes it a suitable candidate for developing molecular recognition systems, such as ion receptors and molecular tweezers . Furthermore, the diketone functionality provides handles for further chemical modification, enabling its exploration in polymer chemistry and crystal engineering. This product is intended for research applications only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B15320192 Bicyclo[3.2.2]nonane-6,9-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-6,9-dione

InChI

InChI=1S/C9H12O2/c10-8-4-6-2-1-3-7(8)9(11)5-6/h6-7H,1-5H2

InChI Key

WLKUFZMTISSNPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)C(C1)C(=O)C2

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.2.2 Nonane 6,9 Dione and Its Analogues

Retrosynthetic Strategies for the Bicyclo[3.2.2]nonane-6,9-dione Core

Retrosynthetic analysis of the this compound core provides a logical framework for devising synthetic routes from simpler, commercially available starting materials. The key to this analysis is the strategic disconnection of bonds within the target molecule to reveal plausible precursor structures.

A primary retrosynthetic disconnection involves the [4+2] cycloaddition, or Diels-Alder reaction. The bicyclo[3.2.2]nonane system can be conceptually broken down into a seven-membered ring diene (a cycloheptadiene derivative) and a two-carbon atom dienophile. This approach is powerful due to the predictable stereochemical outcome of the Diels-Alder reaction. An alternative, yet related, strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electronic properties of the diene and dienophile are reversed. chemrxiv.orgbeilstein-journals.org This can involve reacting an electron-rich dienophile with an electron-poor diene, such as a masked o-benzoquinone, to construct the bicyclic core. chemrxiv.org

Another significant retrosynthetic pathway involves intramolecular cyclization. Here, a suitably functionalized monocyclic precursor, typically a cyclononane (B1620106) or a related nine-membered ring system, is designed to undergo ring closure to form the characteristic bridged structure. A powerful example of this is the cobalt-mediated cycloaddition, where an acyclic enediyne precursor can be cyclized to form the bicyclo[3.2.2]nonane-6,8-dione backbone in a single, convergent step.

Classical and Contemporary Approaches to the Synthesis of this compound

Building upon the insights from retrosynthesis, chemists have developed a range of practical methods to construct the this compound scaffold and its derivatives. These methods are broadly categorized into cycloaddition reactions and intramolecular cyclizations.

Diels-Alder Cycloadditions in this compound Synthesisbenchchem.combeilstein-journals.orgroyalsocietypublishing.orggla.ac.uk

The Diels-Alder reaction stands as a cornerstone for the synthesis of bicyclo[3.2.2]nonane systems due to its efficiency in forming the six-membered ring of the bicyclic structure in a single step with high stereocontrol. beilstein-journals.orgroyalsocietypublishing.org Historically, the reaction between tropone (B1200060) and maleic anhydride (B1165640) was an early example demonstrating the feasibility of using seven-membered ring systems as dienes to access this framework. gla.ac.uk Similarly, the reaction of cyclohepta-1,3-diene with dienophiles like acrolein has been a foundational method for producing bicyclo[3.2.2]nonane derivatives. gla.ac.uk These reactions can be used to generate highly functionalized hydroanthraquinone derivatives which can serve as precursors for intramolecular coupling reactions to create the bicyclo[3.2.2]nonane ring system. royalsocietypublishing.org

The inverse-electron-demand Diels-Alder (IEDDA) reaction offers an alternative and powerful strategy for accessing bicyclo[3.2.2]nonane skeletons, particularly for complex and densely substituted targets. chemrxiv.orgresearcher.life This approach reverses the typical electronic requirements of the diene and dienophile. For instance, an electron-rich enamine can act as the dienophile, reacting with an electron-deficient diene, such as a masked o-benzoquinone. This specific combination has been utilized to construct a bicyclo[2.2.2]octenone core, which can then be elaborated through a one-carbon ring expansion to yield the desired bicyclo[3.2.2]nonene framework. chemrxiv.org Lewis acids like zinc bromide (ZnBr2) and copper(I) chloride (CuCl) have been shown to effectively catalyze the IEDDA reaction of pyridotropone with electron-rich dienophiles, leading to the bicyclo[3.2.2]nonane core with high yield and as a single regioisomer. tdx.cat

Table 1: Examples of Inverse Electron-Demand Diels-Alder Reactions in Bicyclo[3.2.2]nonane Synthesis

DieneDienophileKey Conditions/CatalystProduct CoreReference
Masked o-benzoquinoneN-protected enamineNot specifiedBicyclo[2.2.2]octenone (precursor) chemrxiv.org
PyridotroponeEnecarbamateZnBr₂, CuClBicyclo[3.2.2]nonane tdx.cat

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In Diels-Alder approaches to bicyclo[3.2.2]nonane precursors, both aspects can be effectively managed. The regioselectivity of the cycloaddition is often dictated by the substituents on both the diene and the dienophile. For example, a benzoyl substituent at the C2 position of a naphthoquinone dienophile can direct the reaction to proceed with high regioselectivity, favoring the "ortho" adduct. royalsocietypublishing.org

Stereocontrol, particularly the endo/exo selectivity, is governed by stereoelectronic effects and steric interactions in the transition state. royalsocietypublishing.orgsemanticscholar.org The use of chiral auxiliaries or catalysts can induce facial selectivity, leading to enantiomerically enriched products. A notable example is the TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, which constructs a highly functionalized bicyclo[3.2.2]nonene derivative bearing two quaternary carbons with excellent stereocontrol. beilstein-journals.org The optimization of this reaction highlights the importance of the Lewis acid in achieving high diastereoselectivity.

Table 2: Optimization of a Stereoselective Diels-Alder Reaction

EntryLewis Acid (mol %)Temperature (°C)Yield (%)Diastereomeric RatioReference
1None100<26- beilstein-journals.org
2BF₃·OEt₂ (50)-78Trace- beilstein-journals.org
3TBSOTf (100)-7881>20:1 beilstein-journals.org

Data adapted from a study on the asymmetric synthesis of a functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.org

Intramolecular Cyclization Reactions for this compound Formationbenchchem.comresearchgate.net

Intramolecular cyclizations provide a powerful alternative to intermolecular reactions for forging the bicyclo[3.2.2]nonane framework. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups within a single molecule. A notable strategy involves a Hauser-Kraus annulation followed by an aldol (B89426) reaction sequence to access the bicyclo[3.2.2]nonene motif. researchgate.net Another approach is the intramolecular oxidative coupling of enols, which can form spiro[bicyclo[3.2.2]nonane] systems using reagents like manganese(III) acetate.

Among the most elegant and efficient methods for constructing this bicyclic core is the cobalt-mediated [2+2+3] cycloaddition. This reaction involves the cyclization of acyclic enediynes with γ-alkylidenebutenolides. Catalyzed by cobalt complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), this method assembles the bicyclo[3.2.2]nonane-6,8-dione backbone in a single step. The reaction typically proceeds under mild thermal conditions (60–80°C) in solvents like tetrahydrofuran (B95107) (THF) and is characterized by high diastereoselectivity. This approach is particularly attractive for its atom economy and ability to rapidly build molecular complexity.

Table 3: Comparison of Synthetic Methods for Bicyclo[3.2.2]nonane Derivatives

MethodKey ConditionsTypical YieldSelectivityReference
Co-mediated CycloadditionCo₂(CO)₈, THF, 60–80°C60–75%High Diastereoselectivity
Diels-AlderLewis Acid or Thermal70–85%Stereospecific
Intramolecular Oxidative CouplingMn(OAc)₃, CH₃CN, rt80–90%Low Diastereoselectivity

This table provides a general comparison of different synthetic strategies.

Oxidative Coupling Reactions in Bicyclo[3.2.2]nonane Systems

Intramolecular enol oxidative coupling has emerged as a powerful tool for constructing the rigid spiro[bicyclo[3.2.2]nonane] system. nih.govfrontiersin.org This methodology has been successfully applied in the synthetic studies of spiroaspertrione A, a natural product with a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] carbocyclic skeleton. nih.govfrontiersin.org

In a notable example, an intramolecular cross-coupling of a silyl (B83357) enolate was induced by ceric ammonium (B1175870) nitrate (B79036) (CAN) to form the spiro[bicyclo[3.2.2]nonane] core. nih.govfrontiersin.org The reaction of an enol bis-silyl ether with CAN and sodium bicarbonate in a mixture of acetonitrile (B52724) and tetrahydrofuran afforded the desired coupling products in a high yield of 77%. frontiersin.org However, the diastereoselectivity of this reaction was found to be a significant challenge. nih.govfrontiersin.org

Researchers have investigated various factors to optimize the diastereomeric ratio, including the nature of the ester group on the substrate and the choice of oxidant. frontiersin.org While changing the ester group to an isopropyl ester improved the diastereomeric ratio to 4.9:1, modifications to the silicon protecting groups did not yield significant improvements. frontiersin.org Alternative oxidants such as copper(II) chloride and iron(III) chloride resulted in lower yields of the desired coupling products. frontiersin.org Despite the challenges with diastereoselectivity, the high yield of the remote oxidative coupling reaction highlights its utility in constructing these complex, rigid structures. nih.govfrontiersin.org

Table 1: Optimization of Oxidative Coupling Reaction Conditions
EntryEster GroupSilicon GroupOxidantSolventTemperature (°C)Yield (%)Diastereomeric Ratio
1MethylTrimethylsilylCANCH3CN/THF077-
2EthylTrimethylsilylCANCH3CN/THF0--
3IsopropylTrimethylsilylCANCH3CN/THF0-4.9:1
4MethylTriethylsilylCANCH3CN/THF0--
5Methyltert-ButyldimethylsilylCANCH3CN/THF0--
6IsopropylTrimethylsilylCuCl2CH3CN/THF021-
7IsopropylTrimethylsilylFeCl3CH3CN/THF023-

Ring Expansion and Rearrangement Strategies for this compound Synthesis

Ring expansion and rearrangement reactions provide alternative pathways to the bicyclo[3.2.2]nonane core. A tandem cyclopropanation/Cope rearrangement sequence has been utilized to construct the related 6-azabicyclo[3.2.2]nonane ring system. nih.govacs.org This method involves the dirhodium tetracarboxylate-catalyzed decomposition of vinyldiazoacetates in the presence of heterodienes like N-phenoxycarbonyl protected 1,2-dihydropyridines or 1-methyl-2-pyridones. nih.govacs.org

Another strategy involves the rearrangement of bicyclo[3.2.2]nona-3,6,8-trien-2-one, which can be formed from the rearrangement of a norcaradien-7-yl ketene (B1206846) intermediate. core.ac.uk Furthermore, the bicyclo[3.2.2]nonane skeleton can be accessed through the ring expansion of a smaller bicyclic system, such as a bicyclo[2.2.2]octene derivative. beilstein-journals.org

In the context of synthesizing acremoxanthone A, a key strategy involved the construction of a bicyclo[3.2.2]nonene motif through a Hauser-Kraus annulation-aldol reaction sequence. researchgate.net Additionally, the thermal rearrangement of stannyl (B1234572) derivatives of bicyclo[3.2.2]nona-2,6,8-triene has been shown to yield barbaralane derivatives. tamu.edu This rearrangement highlights the potential for skeletal reorganization in these systems.

Asymmetric Synthesis and Chiral Induction in this compound Chemistry

The development of asymmetric methods to access enantiomerically pure bicyclo[3.2.2]nonane derivatives is crucial for their application in medicinal chemistry and natural product synthesis.

One approach to achieving asymmetric induction in the synthesis of 6-azabicyclo[3.2.2]nonanes involves the use of chiral catalysts or chiral auxiliaries. nih.govacs.org Dirhodium tetraprolinates have been employed as chiral catalysts in the tandem cyclopropanation/Cope rearrangement reaction, leading to the enantioselective formation of the bicyclic product. nih.govacs.org Alternatively, the use of (S)-lactate methyl ester as a chiral auxiliary has also demonstrated the potential for asymmetric induction in these transformations. nih.govacs.org

In a different strategy, a stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf, was used to produce a highly functionalized bicyclo[3.2.2]nonene derivative with two quaternary carbons. beilstein-journals.orgd-nb.infonih.gov The chirality in the starting diene directed the stereochemical outcome of the cycloaddition. beilstein-journals.orgd-nb.info This approach was a key step in the synthetic study of ryanodine (B192298). beilstein-journals.orgd-nb.infonih.gov

Derivatization and Functionalization Strategies for this compound

The functionalization of the this compound core is essential for exploring its chemical space and for the synthesis of more complex target molecules.

The ketone functionalities at the 6- and 9-positions are prime sites for derivatization. For instance, the conversion of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione into its corresponding thioketals with 1,3-propanedithiol (B87085) has been studied in detail. cdnsciencepub.com This reaction was found to be more complex than for the analogous bicyclo[2.2.2]octane system, yielding a mixture of the monothioketal, bisthioketal, and a mixed thioketal-vinylthioether. cdnsciencepub.com

The hydroxyl groups in derivatives like bicyclo[3.2.2]nonane-1,5-diyldimethanol can be oxidized to form ketones or carboxylic acids, or substituted with other functional groups such as halides or amines. In the synthesis of a bicyclo[3.2.2]nonene derivative, an aldehyde group was utilized as a handle for a subsequent ring expansion. beilstein-journals.org

Furthermore, the solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate has been studied to understand the behavior of carbocation intermediates in this system, leading to various substituted and rearranged products. acs.org

Comprehensive Structural and Spectroscopic Elucidation of Bicyclo 3.2.2 Nonane 6,9 Dione

Conformational Analysis and Strain in the Bicyclo[3.2.2]nonane-6,9-dione System

Theoretical and Experimental Conformational Landscapes

The bicyclo[3.2.2]nonane system can theoretically exist in multiple conformations. However, the trimethylene bridge significantly restricts the conformational freedom of the cyclohexane (B81311) moiety. scholaris.ca Spectroscopic methods, in conjunction with computational analysis, are crucial for elucidating the preferred conformations. For the related bicyclo[3.2.2]nonan-6,8-dione, dipole moment measurements and other spectroscopic techniques have been employed to determine the conformational equilibria. scholaris.cascholaris.ca These studies indicate that the molecule exists in a state of conformational equilibrium. scholaris.ca The introduction of a second carbonyl group at the 9-position in this compound is expected to further influence this equilibrium.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like this compound. A variety of NMR techniques can provide detailed information about connectivity, stereochemistry, and dynamic processes. scholaris.cacdnsciencepub.com

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, providing a map of all C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information for determining the stereochemistry and conformation of the molecule.

For related bicyclic systems, the application of these techniques has been instrumental in their structural characterization. pharm.or.jpresearchgate.net

Dynamic NMR Studies of Conformational Equilibria

The bicyclo[3.2.2]nonane system is known to undergo conformational exchange, such as ring-flipping. Dynamic NMR (DNMR) spectroscopy can be used to study these processes in real-time. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interconversions. scholaris.ca For instance, in related bicyclic systems, dynamic NMR has been used to study the stereodynamics of ring inversion. researchgate.netrsc.org Such studies on this compound would provide valuable insights into its conformational flexibility and the energetics of its conformational landscape.

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's conformation and packing in the solid state. An X-ray diffraction study of a derivative, exo-p-bromobenzoyloxybicyclo(3.2.2)non-6-ene-8,9-endo-dicarboxylic acid anhydride (B1165640), has shown a "flattening" of the three-carbon bridge in the bicyclo[3.2.2]nonane system. gla.ac.uk Obtaining single crystals of this compound would allow for precise measurements of bond lengths, bond angles, and torsional angles. This data would provide an experimental benchmark for the computational models and a deeper understanding of the strain and conformational preferences within the molecule. The solid-state structure would also reveal any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that influence the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed scientific literature. While theoretical predictions could be made based on the structure, the strict requirement for scientifically accurate, research-based findings prevents the inclusion of such hypothetical data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Specific mass spectrometry data, including the molecular ion peak and an analysis of the fragmentation pathways for this compound, are not documented in the available literature. Although general fragmentation patterns for bicyclic ketones could be discussed, this would not meet the requirement of focusing solely on the specified compound.

Mechanistic Investigations of Chemical Reactivity in Bicyclo 3.2.2 Nonane 6,9 Dione

Reactivity of the Dicarbonyl Moiety within the Bicyclo[3.2.2]nonane Framework

The presence of two ketone functionalities within the rigid bicyclic structure of Bicyclo[3.2.2]nonane-6,9-dione governs its chemical personality. The spatial arrangement and potential for transannular interactions between these carbonyl groups are expected to influence their reactivity towards various reagents.

Nucleophilic Additions to Carbonyls

Detailed studies on the nucleophilic addition to the carbonyl groups of this compound are not readily found in peer-reviewed literature. However, general principles of carbonyl chemistry suggest that this compound would undergo reactions with nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides. The stereochemical outcome of such additions would be of significant interest, dictated by the steric hindrance imposed by the bridged structure.

Reduction and Oxidation Reactions

The reduction of the related bicyclo[3.2.2]nonan-6-one has been reported to yield a mixture of the corresponding endo- and exo-alcohols when using lithium aluminum hydride. researchgate.net By analogy, the reduction of this compound with hydride reagents would be expected to produce a mixture of diols, with the stereoselectivity dependent on the specific reducing agent and reaction conditions.

The Baeyer-Villiger oxidation of bicyclic ketones is a well-established method for the synthesis of lactones. For instance, the oxidation of a bicyclo[3.2.1]octane derivative has been shown to yield a 6-oxabicyclo[3.2.2]nonane derivative, indicating the migratory aptitude of the bridgehead and methylene (B1212753) carbons. pharm.or.jp It is plausible that this compound could undergo a similar oxidative cleavage to afford a dilactone, although specific experimental data for this transformation is not currently available.

Alpha-Substitution and Enolization Chemistry

The chemistry of enolates derived from this compound is another area that remains to be thoroughly explored. The protons alpha to the carbonyl groups are expected to be acidic and can be removed by a suitable base to form enolates. These enolates could then participate in various reactions, including alkylation, aldol (B89426) condensation, and halogenation. The regioselectivity of enolate formation and subsequent reactions would be a key aspect of its reactivity profile.

Rearrangement Reactions of this compound

The strained bicyclic framework of this compound suggests a predisposition towards rearrangement reactions under certain conditions, which could lead to the formation of more stable ring systems.

Photochemical Rearrangements

The photochemical behavior of dicarbonyl compounds, particularly those with spatial proximity between the carbonyl groups, can be complex and lead to a variety of products through processes like Norrish type I and type II reactions, as well as intramolecular [2+2] cycloadditions. However, specific studies on the photochemical rearrangements of this compound have not been identified in the surveyed literature.

Acid- and Base-Catalyzed Rearrangements

There is evidence to suggest that the bicyclo[3.2.2]nonane skeleton can undergo rearrangement. For example, the synthesis of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione was accompanied by the formation of a 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione byproduct, which was shown to arise from the isomerization of the bicyclo[3.2.2]nonane analogue. cdnsciencepub.comcdnsciencepub.com This indicates that under certain conditions, likely basic or thermal, the [3.2.2] system can rearrange to the thermodynamically more stable [4.2.1] system. The solvolysis of bicyclo[3.2.2]nonane derivatives has also been shown to yield rearranged products, proceeding through carbocationic intermediates. researchgate.netacs.org It is therefore conceivable that under acidic conditions, this compound could undergo skeletal rearrangements.

Wagner-Meerwein Rearrangements and Related Carbocation Pathways

The Wagner-Meerwein rearrangement is a classic example of a 1,2-carbocation rearrangement, where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center, leading to a more stable carbocationic intermediate. wikipedia.org In the context of the bicyclo[3.2.2]nonane system, these rearrangements are often triggered by the formation of a carbocation at a key position, leading to skeletal reorganization.

Studies on the deamination of epimeric 6-aminobicyclo[3.2.2]nonanes have shown that such reactions proceed primarily through stereospecific rearrangements to yield exo-alcohols. gla.ac.uk Similarly, the solvolysis of tosylates, such as exo-bicyclo[3.2.2]non-6-en-2-yl tosylate, in acetic acid at elevated temperatures, generates a carbocation that can undergo rearrangement via hydride shifts to form an aldehyde. However, competing elimination reactions can limit the yield of the rearranged product, highlighting the need for careful control of reaction conditions.

A notable application of this rearrangement is in the synthesis of complex natural products. For instance, a Prins cyclization followed by a Wagner-Meerwein rearrangement has been employed as a key step in the construction of the central core of arcutinidine and arcutinine. researchgate.net This sequence allows for the efficient and stereocontrolled formation of the desired bicyclic framework. researchgate.net

PrecursorReaction ConditionsMajor Rearrangement Product(s)Reference
Epimeric 6-aminobicyclo[3.2.2]nonanesDeaminationexo-alcohols gla.ac.uk
exo-Bicyclo[3.2.2]non-6-en-2-yl tosylateAcetolysis at 120°CBicyclo[3.2.2]nonane-1-carbaldehyde
Pentacyclic intermediate for arcutinidineAcid-catalyzed Prins cyclizationRearranged bicyclo[3.2.2]nonane core researchgate.net

Ring-Opening and Ring-Cleavage Reactions of the Bicyclic System

The bicyclo[3.2.2]nonane skeleton, while relatively stable, can undergo ring-opening or ring-cleavage reactions under specific conditions, often driven by the release of ring strain or the formation of a stable product. For example, treatment of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione with potassium hydroxide (B78521) initiates a reversed Claisen condensation. cdnsciencepub.com This results in the formation of a tricarboxylic acid, which upon heating above 100°C, decarboxylates to yield a dicarboxylic acid. cdnsciencepub.com Interestingly, an isomeric byproduct, 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione, also yields the same tricarboxylic and dicarboxylic acids under these conditions, suggesting a common intermediate or rearrangement pathway. cdnsciencepub.com

In another instance, the reaction of 1,3-cyclohexanedione (B196179) with acrolein can lead to different products depending on the solvent. While the reaction in acetonitrile (B52724) can yield a simple cyclohexenone derivative, using a higher boiling solvent like DMF can promote a spirocyclization or the formation of a fused bicyclic system. ucl.ac.uk

SubstrateReagents/ConditionsKey ProductsObservationsReference
1,5-Biscarbethoxybicyclo[3.2.2]nonane-6,8-dione1. KOH, refluxing ethanol2. Heat > 100°CTricarboxylic acid, then Dicarboxylic acidReversed Claisen condensation followed by decarboxylation. cdnsciencepub.com
1,3-Cyclohexanedione and acroleinDMF, 130°CSpiro compound or fused bicyclic compoundSolvent plays a crucial role in directing the reaction pathway. ucl.ac.uk

Cycloaddition Reactions Involving this compound as a Substrate

Cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems. The bicyclo[3.2.2]nonane framework can be synthesized via Diels-Alder reactions. For instance, the reaction between a cycloheptatriene (B165957) derivative and a suitable dienophile can lead to the formation of the bicyclo[3.2.2]nonane skeleton. gla.ac.ukbeilstein-journals.org The regioselectivity of these reactions is often high, particularly when directed by substituents on the dienophile. royalsocietypublishing.org

Furthermore, derivatives of the bicyclo[3.2.2]nonane system can themselves act as substrates in subsequent cycloaddition reactions. For example, a bicyclo[3.2.2]nonane derivative has been utilized in a [4+2] cycloaddition to construct a key intermediate for the synthesis of hydroanthraquinones. royalsocietypublishing.org These hydroanthraquinones can then be further elaborated to create unique bicyclo[3.3.1] or bicyclo[3.2.2]nonane ring systems, which are important skeletons in various natural products. royalsocietypublishing.org In some cases, the cycloaddition can be valence-isomer selective, where a cycloheptatriene-norcaradiene equilibrium mixture reacts selectively with a dienophile to yield a tricyclo[3.2.2.0]nonane structure. nih.gov

Diene/Dienophile PairReaction TypeProductSignificanceReference
Cycloheptatriene derivative + DienophileDiels-AlderBicyclo[3.2.2]nonane derivativeFundamental route to the bicyclic system. gla.ac.ukbeilstein-journals.org
Bicyclo[3.2.2]nonane derivative + Diene[4+2] CycloadditionHydroanthraquinoneIntermediate for complex natural product synthesis. royalsocietypublishing.org
Cycloheptatriene-norcaradiene + AryneValence-isomer selective cycloadditionTricyclo[3.2.2.0]nonaneDemonstrates selective reactivity of valence isomers. nih.gov

Computational and Theoretical Studies of Bicyclo 3.2.2 Nonane 6,9 Dione

Quantum Chemical Calculations (Ab Initio, DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules like bicyclo[3.2.2]nonane-6,9-dione. These computational approaches are used to determine the molecule's geometric and electronic structure, stability, and other key characteristics.

For the bicyclo[3.2.2]nonane framework, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are instrumental in predicting transition-state energies and explaining reaction outcomes. Such calculations for this compound would begin by optimizing the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure verification. DFT methods are widely used to accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govcapes.gov.br

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts for the carbonyl carbons would be expected in the typical downfield region for ketones, generally around 210–215 ppm, as seen in the related bicyclo[3.2.2]nonane-6,8-dione. The shifts for the various methylene (B1212753) (CH₂) and methine (CH) protons and carbons in the bicyclic framework would be highly dependent on their specific spatial relationship to the carbonyl groups and their position within the strained ring system. Discrepancies between calculated and experimental spectra can often highlight subtle conformational or electronic effects not initially considered. acs.org

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. The most prominent features would be the strong stretching frequencies (ν) of the two C=O bonds. For saturated bicyclic ketones, these typically appear around 1715 cm⁻¹. libretexts.orglibretexts.org Computational analysis can also help assign the complex fingerprint region of the spectrum, corresponding to various C-C stretching and C-H bending modes.

Table 1: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical DFT Calculation)
ParameterPredicted ValueNotes
¹³C Chemical Shift (C=O)~212 ppmTypical for saturated bicyclic ketones.
¹³C Chemical Shift (Bridgehead C)~40-50 ppmInfluenced by strain and proximity to carbonyls.
¹H Chemical Shift (α-protons)~2.2-2.7 ppmDeshielded by adjacent carbonyl groups.
IR Frequency (C=O stretch)~1718 cm⁻¹Characteristic strong absorption for a cyclohexanone-like environment.

Analysis of Bonding and Orbital Interactions (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and orbital interactions. materialsciencejournal.orgwisc.edu This analysis is particularly useful for understanding the electronic interactions that contribute to a molecule's structure and reactivity.

In this compound, NBO analysis would quantify the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. Key interactions would include those between the lone pairs of the carbonyl oxygens (n_O) and the antibonding orbitals (σ) of adjacent C-C bonds. These n → σ interactions contribute to the electronic stabilization of the molecule. The analysis provides a second-order perturbation theory energy (E(2)) for each donor-acceptor interaction, where a larger E(2) value indicates a stronger interaction. materialsciencejournal.org

Furthermore, NBO analysis can reveal details about the hybridization of atoms and the polarization of bonds. For instance, the C=O bonds are expected to be highly polarized towards the oxygen atoms. The analysis can also identify weaker, non-covalent interactions, such as transannular C-H···O contacts, which may influence the conformational preferences of the bicyclic system. nih.gov

Table 2: Representative NBO Interactions Expected for this compound (Illustrative)
Donor NBOAcceptor NBOInteraction TypeEstimated E(2) (kcal/mol)
n(O) of C9=Oσ(C1-C8)Hyperconjugation~2-5
n(O) of C6=Oσ(C5-C7)Hyperconjugation~2-5
σ(C1-C2)σ(C6-C7)σ → σ Hyperconjugation~1-3

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The bicyclo[3.2.2]nonane skeleton is a conformationally interesting system. gla.ac.uk While more rigid than a simple cyclohexane (B81311), its three-carbon bridge allows for a degree of flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the computational methods of choice for exploring the conformational landscape of such molecules. researchgate.net

MM methods use a classical force field to rapidly calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of stable conformers and the energy barriers between them. For bicyclo[3.2.2]nonane, the cyclohexane ring is locked into a flexible boat-like or twist-boat conformation by the trimethylene bridge. gla.ac.uk The introduction of the two ketone groups at positions 6 and 9 will further influence the conformational preferences by introducing steric and electronic constraints.

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule transitions between different conformations. For this compound, these simulations could illustrate the flexibility of the bridges and identify the most populated conformational states in solution, providing insights that are complementary to the static picture from quantum chemical calculations.

Transition State Modeling and Reaction Pathway Elucidation

Understanding the reactivity of this compound requires the characterization of the transition states for its potential reactions. Computational modeling is a key tool for elucidating reaction mechanisms by locating and analyzing these high-energy, fleeting structures. mit.eduacs.org

For example, the reduction of the carbonyl groups (e.g., with a hydride reagent) could be modeled. DFT calculations can map the potential energy surface of the reaction, identifying the transition state for hydride attack on each carbonyl. The calculated activation energies for attack from different faces (endo vs. exo) would predict the stereochemical outcome of the reaction, explaining why one diastereomeric alcohol product might be favored over another. Such studies have been performed on related bicyclic ketones to understand their reactivity. mdpi.com

Similarly, modeling the enolization of the dione (B5365651) would provide insight into its acid-base chemistry. Calculations could determine the relative acidities of the α-protons and the structure of the resulting enolate(s), which are key intermediates in many reactions. These computational approaches have been used to understand complex reaction cascades and rearrangements in other bicyclic systems. researchgate.net

Strain Energy Calculations and Aromaticity/Antiaromaticity Assessment

The concept of aromaticity is typically applied to planar, cyclic, conjugated systems with [4n+2] π-electrons. libretexts.orgmasterorganicchemistry.com this compound, being a saturated diketone, is non-aromatic. However, the bicyclo[3.2.2]nonane framework has been central to the development of the concept of bicycloaromaticity , which extends aromaticity to non-planar systems. wikipedia.org Theoretical studies on the bicyclo[3.2.2]nona-2,6,8-trienyl cation and anion predicted that the 8π-electron anion would be stabilized by bicycloaromaticity, while the 6π-electron cation would be destabilized (antibicycloaromatic). wikipedia.org While not directly applicable to the saturated dione, these studies highlight the interesting electronic properties of the underlying bicyclic skeleton when unsaturation is introduced.

Applications of Bicyclo 3.2.2 Nonane 6,9 Dione in Advanced Chemical Synthesis and Materials Science

Bicyclo[3.2.2]nonane-6,9-dione as a Versatile Building Block in Complex Organic Synthesis

The inherent strain and defined stereochemistry of the bicyclo[3.2.2]nonane framework make it an attractive starting point for the synthesis of complex molecules. The dione (B5365651) functionality provides two reactive sites for further elaboration, enabling the construction of elaborate polycyclic systems and novel molecular scaffolds.

Precursors for Polycyclic Natural Products

The bicyclo[3.2.2]nonane skeleton is a core structural motif found in a number of complex natural products. Synthetic strategies often leverage the pre-organized framework of bicyclo[3.2.2]nonane derivatives to efficiently construct these intricate architectures. For instance, the total synthesis of acremoxanthone A, a natural product with a unique bridged bicyclic structure, has been approached through the construction of a bicyclo[3.2.2]nonane skeleton as a key intermediate. thieme-connect.comresearchgate.net The strategic placement of functional groups on the bicyclo[3.2.2]nonane core allows for subsequent ring formations and functional group interconversions necessary to arrive at the final natural product. thieme-connect.com

Another example lies in the synthesis of ryanodine (B192298), a potent modulator of intracellular calcium release channels. beilstein-journals.org While not directly employing the 6,9-dione, synthetic studies toward ryanodine have involved the construction of highly functionalized bicyclo[3.2.2]nonene derivatives as key intermediates. beilstein-journals.org These intermediates, bearing strategically placed functional groups, are then elaborated through ring-expansion reactions to form the larger ring systems present in the final natural product. beilstein-journals.org The rigid bicyclo[3.2.2]nonane framework provides the necessary stereochemical control to set multiple stereocenters in a predictable manner.

The synthesis of spiroaspertrione A has also been approached using a spiro[bicyclo[3.2.2]nonane] framework, highlighting the utility of this scaffold in constructing complex spirocyclic systems.

Scaffolds for Synthetic Drug Discovery

The three-dimensional nature of the bicyclo[3.2.2]nonane scaffold makes it an attractive framework for the design of novel therapeutic agents. By decorating the this compound core with various pharmacophoric groups, chemists can explore new regions of chemical space and develop molecules with unique biological profiles. The rigid nature of the scaffold helps to pre-organize these functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. smolecule.com

Derivatives of the related bicyclo[3.3.1]nonane system, which shares structural similarities, have shown promise as anticancer agents. nih.gov This suggests that the bicyclo[3.2.2]nonane framework could also serve as a valuable scaffold for the development of new oncology therapeutics. The ability to synthesize a diverse library of analogs from a common this compound intermediate allows for systematic structure-activity relationship (SAR) studies, a crucial step in the drug discovery process. researchgate.net

Role of this compound in Novel Material Development

The unique structural features of this compound also lend themselves to applications in materials science, where the rigid and well-defined geometry can be exploited to create materials with novel properties. smolecule.com

Monomers and Polymer Intermediates

The dione functionality of this compound makes it a suitable candidate as a monomer or a precursor to monomers for polymerization reactions. The rigid bicyclic unit can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. For example, research has been conducted on the synthesis of polymer intermediates containing the bicyclo[3.2.2]nonane ring. cdnsciencepub.comcdnsciencepub.com Specifically, the preparation of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione has been described, which can be further converted to diol monomers suitable for polyester (B1180765) or polyurethane synthesis. cdnsciencepub.comcdnsciencepub.com The inclusion of the rigid bicyclic structure is expected to reduce the conformational flexibility of the polymer chains, potentially leading to materials with higher glass transition temperatures and improved modulus. nasa.gov

Ligands and Organocatalysts in Chemical Reactions

Derivatives of bicyclo[3.2.2]nonane can be functionalized to create novel ligands for metal-catalyzed reactions or as organocatalysts themselves. The defined stereochemistry of the bicyclic scaffold can be used to create a chiral environment around a catalytic center, enabling enantioselective transformations. While direct examples using the 6,9-dione are less common, the broader class of bicyclic compounds has seen application in catalysis. For instance, diazabicyclo[3.2.2]nonane derivatives have been explored as ligands. acs.org The rigid framework of these ligands can influence the coordination geometry of the metal center and the stereochemical outcome of the reaction.

Supramolecular Chemistry and Host-Guest Interactions of this compound Derivatives

The well-defined, cleft-like shape of the bicyclo[3.2.2]nonane scaffold makes it an intriguing building block for the construction of synthetic receptors in supramolecular chemistry. By incorporating recognition motifs onto the this compound framework, molecules can be designed that selectively bind to specific guest molecules.

The principles of host-guest chemistry have been explored with the closely related bicyclo[3.3.1]nonane scaffold. lu.se These systems can utilize non-covalent interactions such as hydrogen bonding and aromatic interactions to achieve selective binding. lu.seidexlab.com The rigid nature of the bicyclic core helps to minimize the entropic penalty upon binding, leading to stronger host-guest complexes. While specific studies on the supramolecular chemistry of this compound are not extensively reported, the foundational principles suggest its potential in creating novel host-guest systems for applications in sensing, separation, and catalysis.

Conclusion and Future Research Directions for Bicyclo 3.2.2 Nonane 6,9 Dione

Synthesis and Reactivity

The synthesis of the bicyclo[3.2.2]nonane core, while not as extensively documented as systems like bicyclo[2.2.2]octane, has been achieved through several strategic routes. A notable method involves the alkylation of the sodium salt of diethyl succinylsuccinate, which yields 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. cdnsciencepub.com This procedure, while producing the 6,8-dione isomer, is significant as it establishes the dicarbonyl-substituted bicyclo[3.2.2]nonane skeleton. cdnsciencepub.com

Interestingly, this synthesis is accompanied by the formation of a bicyclo[4.2.1]nonane byproduct, which arises from the isomerization of the primary bicyclo[3.2.2]nonane product under the basic reaction conditions. cdnsciencepub.comcdnsciencepub.com This highlights the inherent reactivity and potential for rearrangement within this strained system. cdnsciencepub.com

Table 1: Selected Synthetic Approaches to the Bicyclo[3.2.2]nonane Core

Precursor(s) Reagents Product Type Reference
Diethyl succinylsuccinate Sodium salt, 1,3-dibromopropane Bicyclo[3.2.2]nonane-dione derivative cdnsciencepub.com
Optically active 1,4-dimethylcycloheptadiene, Acrolein TBSOTf (Lewis Acid) Bicyclo[3.2.2]nonene derivative beilstein-journals.org

The reactivity of the dione (B5365651) functionality on the bicyclo[3.2.2]nonane framework has been explored, particularly through reactions with dithiol compounds. The reaction of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione with 1,3-propanedithiol (B87085) is notably complex, generating an equilibrium mixture of four products, including the monothioketal, bisthioketal, and a mixed thioketal-vinylthioether. cdnsciencepub.com This contrasts with the simpler thioketal formation observed in the analogous bicyclo[2.2.2]octane system, indicating a significantly different reactivity profile for the bicyclo[3.2.2]nonane core. cdnsciencepub.com

Further insights into the system's reactivity come from solvolysis studies of bicyclo[3.2.2]nonane tosylates, which provide data on the stability of carbocation intermediates and the influence of the bicyclic frame on reaction rates. gla.ac.uk More recently, a significant breakthrough in biosynthesis was the discovery of a fungal P450 enzyme, BTG5, that constructs the bicyclo[3.2.2]nonane skeleton through a novel two-step dimerization and cyclization mechanism. nih.gov This enzymatic approach opens a new frontier for the chemoenzymatic synthesis of complex natural products containing this core structure. nih.gov

Structural Insights and Computational Advances

The structure of derivatives has been elucidated using spectroscopic methods. For instance, the characterization of 1,5-biscarbomethoxybicyclo[3.2.2]nonane-6,8-dione has been supported by detailed NMR and IR analysis. cdnsciencepub.com

Table 2: Spectroscopic Data for 1,5-biscarbomethoxybicyclo[3.2.2]nonane-6,8-dione

Technique Observation Description Reference
IR (CCl₄) 1730 cm⁻¹ Carbonyl (C=O) stretching frequency cdnsciencepub.com
¹H-NMR 3.75 ppm (singlet) Methyl groups of the carbomethoxy substituents cdnsciencepub.com
¹H-NMR 2.72, 3.38 ppm (double doublet) -CH₂-CO- groups cdnsciencepub.com

While experimental data provides foundational knowledge, comprehensive computational studies on bicyclo[3.2.2]nonane-6,9-dione are currently limited. Such studies would be invaluable for understanding the molecule's conformational preferences, the electronic nature of the dione functionality within the strained framework, and for predicting its reactivity. Computational modeling could also elucidate the mechanistic pathways of observed reactions, such as the isomerization to the bicyclo[4.2.1]nonane system. cdnsciencepub.com

Emerging Applications in Chemical Science

The primary application of the bicyclo[3.2.2]nonane scaffold, including its dione derivatives, is as a versatile building block in organic synthesis. Its rigid, three-dimensional structure makes it an attractive intermediate for the construction of complex molecular architectures.

One of the earliest recognized applications was in the synthesis of polymer intermediates. cdnsciencepub.comcdnsciencepub.com The bifunctional nature of bridgehead-substituted bicyclo[3.2.2]nonane derivatives makes them suitable monomers for creating condensation polymers with unique physical properties. cdnsciencepub.com

More recently, the bicyclo[3.2.2]nonane core has been identified as a key structural motif in complex natural products, making it a target in total synthesis. beilstein-journals.org For example, a highly functionalized bicyclo[3.2.2]nonene derivative, constructed via a stereoselective Diels-Alder reaction, serves as a key intermediate in the synthetic pursuit of ryanodine (B192298), a potent modulator of intracellular calcium release channels. beilstein-journals.org The discovery of the P450 enzyme that forges this skeleton in the biosynthesis of beticolin further underscores its relevance in natural product chemistry. nih.gov Furthermore, the bicyclic nucleus of the antibiotic bicyclomycin, while heterocyclic, shares the bridged structural motif, and its analogues have been synthesized to probe structure-activity relationships, highlighting the potential of such scaffolds in medicinal chemistry. nih.gov

Unexplored Avenues and Grand Challenges in this compound Chemistry

Despite the progress made, the chemistry of this compound remains a field with significant room for exploration. Several grand challenges and unexplored avenues can be identified:

Targeted Synthesis: Developing stereoselective and efficient synthetic routes that lead directly to the this compound isomer is a primary challenge. Current methods often yield other isomers or require further functional group manipulations.

Mechanistic Elucidation: The complex reactivity observed, such as the isomerization and multifaceted thioketal formation, warrants detailed mechanistic investigation. cdnsciencepub.com A combination of experimental and computational approaches could unravel the underlying pathways, providing a deeper understanding of the system's behavior.

Computational Modeling: There is a clear need for dedicated computational studies to model the conformational landscape, electronic structure, and spectroscopic properties of this compound. Such work would complement experimental findings and guide future synthetic and applicative efforts.

Chemoenzymatic Strategies: The discovery of the P450 enzyme BTG5 is a call to action. nih.gov Exploring the substrate scope of this enzyme and engineering it for the synthesis of novel bicyclo[3.2.2]nonane derivatives presents a significant opportunity in synthetic biology and green chemistry. nih.gov

New Applications: The unique three-dimensional arrangement of the two carbonyl groups in this compound is a feature yet to be fully exploited. Its potential as a ligand in coordination chemistry, a monomer for advanced materials, or as a scaffold in medicinal chemistry beyond existing examples is largely unexplored. core.ac.ukresearchgate.net

Q & A

Basic: What are the common synthetic strategies for constructing the bicyclo[3.2.2]nonane core?

The bicyclo[3.2.2]nonane core is typically synthesized via cyclization reactions. Key methods include:

  • Intramolecular Diels-Alder reactions : These enable simultaneous ring formation and stereochemical control, as seen in related bicyclic systems like hydrindane cores .
  • Cycloaddition/Metathesis : Strategies such as ring-closing metathesis or Michael additions can directly form fused bicyclic structures while avoiding tedious protection-deprotection steps .
  • Deprotection of intermediates : For example, ceric ammonium nitrate is used to deprotect lipophilic amides in bicyclomycin analogues, yielding functionalized bicyclo[3.2.2]nonane derivatives .

Basic: How is the structure of bicyclo[3.2.2]nonane-6,9-dione confirmed experimentally?

Structural characterization employs:

  • Spectroscopic techniques : IR spectroscopy identifies carbonyl groups (e.g., ketone C=O at ~1727 cm⁻¹ and amide C=O at ~1666 cm⁻¹) .
  • Mass spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns (e.g., m/z 378 [M⁺] for a diazabicyclo derivative) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating fused ring systems .

Advanced: How do structural modifications to bicyclo[3.2.2]nonane derivatives influence antimicrobial activity?

Structure-activity relationship (SAR) studies reveal:

  • Obligate functional groups : The bicyclic nucleus alone (e.g., 7,9-diaza-2-oxabicyclo[3.2.2]nonane-6,8-dione) is inactive; substituents like the C-6 hydroxyl or C-1'-C-3' trihydroxyisobutyl group are essential for activity .
  • Lipophilicity : Deprotection of p-methoxybenzyl amides to free amines reduces lipophilicity, diminishing activity against Gram-negative bacteria .
  • Chirality : Racemic synthetic analogues (e.g., 10c with R1 = CH₂Ph, R2 = OH) show activity against Gram-positive organisms but are half as potent as natural bicyclomycin .

Advanced: What challenges arise in stereochemical control during bicyclo[3.2.2]nonane synthesis?

Key challenges include:

  • Transannular strain : The fused 6,5-bicyclic system introduces strain, complicating selective functionalization .
  • Diastereomer separation : Racemic mixtures (e.g., (±)-bicyclomycin) require chiral chromatography or asymmetric catalysis for resolution .
  • Regioselectivity : Intramolecular Diels-Alder reactions must favor endo transition states to achieve desired stereochemistry, as demonstrated in hydrindane core syntheses .

Advanced: What mechanistic insights explain the bioactivity of bicyclo[3.2.2]nonane derivatives?

Proposed mechanisms include:

  • Enzyme inhibition : Bicyclomycin derivatives target bacterial RNA polymerase or peptidoglycan biosynthesis, though exact targets for this compound analogues remain understudied .
  • Metal chelation : Hydroxyl or carbonyl groups may chelate metal ions critical for microbial enzyme function .
  • Membrane disruption : Lipophilic substituents (e.g., benzyl groups) enhance membrane permeability, improving Gram-positive activity .

Advanced: How are substituents introduced at specific positions (e.g., C-7) on the bicyclo[3.2.2]nonane framework?

Strategies involve:

  • Pre-functionalized precursors : Starting materials like 4-substituted cyclohexanones enable regioselective condensation with acryloyl chlorides .
  • Protecting group strategies : Temporary groups (e.g., tert-butyl) shield reactive sites during synthesis, allowing selective modification .
  • Post-synthetic modifications : Click chemistry or cross-coupling reactions (e.g., Suzuki-Miyaura) add aryl or alkyl groups post-cyclization .

Basic: What analytical methods quantify bicyclo[3.2.2]nonane derivatives in complex mixtures?

  • HPLC-MS : Separates and quantifies derivatives using reverse-phase columns and ESI/MS detection .
  • NMR spectroscopy : ¹H/¹³C NMR tracks reaction progress and purity, with DEPT-135 distinguishing CH₂/CH₃ groups .
  • Chromatographic techniques : TLC or GC-MS monitors intermediate steps, particularly for volatile byproducts .

Advanced: Are computational methods used to predict bicyclo[3.2.2]nonane reactivity or bioactivity?

  • DFT calculations : Model transition states for cycloadditions, predicting regioselectivity and energy barriers .
  • Molecular docking : Screens derivatives against bacterial targets (e.g., dihydroorotase) to prioritize synthesis .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ) with antimicrobial potency .

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